![molecular formula C13H12BrN3O B2503833 6-(4-bromobenzyl)-7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one CAS No. 303986-95-0](/img/structure/B2503833.png)
6-(4-bromobenzyl)-7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "6-(4-bromobenzyl)-7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one" is a derivative of pyrimidine, which is a class of compounds known for their diverse biological activities. Pyrimidines and their derivatives have been associated with a variety of pharmacological properties, including antimicrobial, antitumor, and antiviral activities . The presence of a bromobenzyl group in the compound suggests potential for further chemical modifications and biological interactions.
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves multicomponent reactions, such as the Biginelli reaction, which is a one-pot cyclocondensation involving an aldehyde, a methylene active compound, and urea or thiourea . While the specific synthesis of "this compound" is not detailed in the provided papers, similar compounds have been synthesized through reactions involving halogenated benzaldehydes and malononitrile . The synthesis process is likely to involve careful control of reaction conditions to ensure the correct substitution pattern on the pyrimidine ring.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be characterized using various spectroscopic techniques such as IR, NMR, and Mass Spectrometry . These techniques allow for the identification of functional groups, the position of substituents, and the overall molecular conformation. The presence of a bromine atom in the compound provides a unique handle for further structural characterization, as it can be easily identified in spectroscopic analysis.
Chemical Reactions Analysis
Pyrimidine derivatives can undergo a range of chemical reactions, including nucleophilic substitution reactions facilitated by the presence of the bromine atom, which can be displaced by various nucleophiles . This reactivity can be exploited to create a diverse array of further derivatives, potentially with enhanced or altered biological activity. The reactivity of the imidazo[1,5-c]pyrimidin-5(6H)-one core can also be explored for the development of novel compounds with specific biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure and substituents . These properties are crucial for determining the compound's suitability for drug development, including its pharmacokinetics and pharmacodynamics. The bromobenzyl group may confer additional lipophilicity to the compound, which can affect its absorption and distribution in biological systems.
Scientific Research Applications
Synthesis and Biological Activities
- Antibacterial and Antifungal Activities : A study reported the synthesis of novel benzothiazole pyrimidine derivatives, demonstrating significant in vitro antibacterial and antifungal activities against various pathogens, suggesting their potential as therapeutic agents in treating infectious diseases (Maddila et al., 2016).
- Anticonvulsant and Antidepressant Activities : Research on pyrido[2,3-d]pyrimidine derivatives highlighted their potential as anticonvulsants and antidepressants, with some compounds showing greater efficacy than standard drugs in pharmacological tests, pointing towards their applications in neuropharmacology (Zhang et al., 2016).
- Anticancer and Anti-inflammatory Properties : Another study focused on the synthesis of pyrazolopyrimidines derivatives, evaluating their anticancer and anti-5-lipoxygenase agents, which could be promising for the development of new cancer treatments and anti-inflammatory drugs (Rahmouni et al., 2016).
Chemical Synthesis and Characterization
- Synthetic Methodologies : Research has also been conducted on the synthesis of novel dihydropyrazolo[1,5-c]pyrimidin derivatives, contributing to the understanding of synthetic pathways and reactions for creating structurally complex pyrimidines, which are essential for developing new pharmaceuticals and materials (Önal et al., 2008).
Antimicrobial Activity
- Novel Antimicrobial Agents : Studies on thieno[2,3-d]pyrimidines and their derivatives have demonstrated potent antibacterial and antifungal activities, indicating their utility in developing new antimicrobial agents. This includes work on new thieno[2,3-d]pyrimidin-4(3H)-one derivatives showing higher antifungal activity against Candida species than fluconazole (Kahveci et al., 2020).
Mechanism of Action
It’s worth noting that compounds with similar structures, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been studied for their antiproliferative activity against several cancer cell lines . These compounds have shown to induce apoptosis in cancer cells, possibly through the mitochondrial pathway .
Moreover, compounds related to pyrido[4,3-d]pyrimidines have been used as starting materials for the multi-step synthesis of tetrahydropteroic acid derivatives .
properties
IUPAC Name |
6-[(4-bromophenyl)methyl]-7,8-dihydroimidazo[1,5-c]pyrimidin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3O/c14-11-3-1-10(2-4-11)8-16-6-5-12-7-15-9-17(12)13(16)18/h1-4,7,9H,5-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSHILKCTMCCGAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N2C1=CN=C2)CC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Ethyl-N-[2-[(5-methyl-2-oxo-1H-pyridin-3-yl)methylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2503750.png)
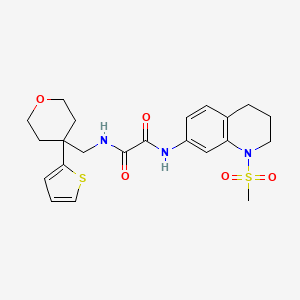
![3,3-dimethyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)butanamide](/img/structure/B2503752.png)
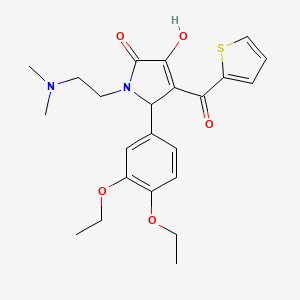
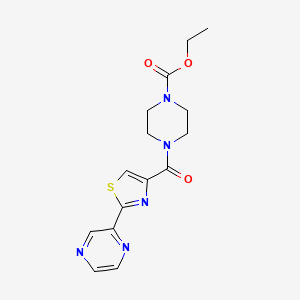
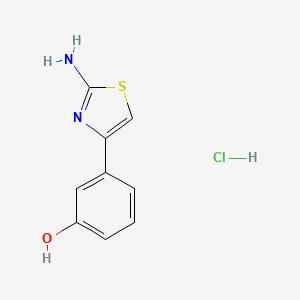
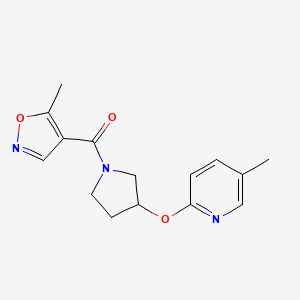
![N-(4-bromophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2503762.png)
![N-[2-[4-(3-Chlorophenyl)sulfonylpiperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2503763.png)
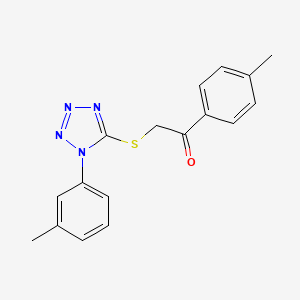
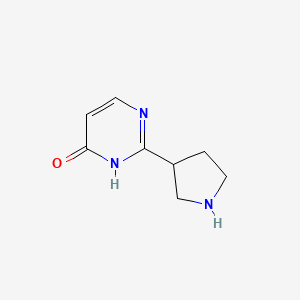
![ethyl [4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate](/img/structure/B2503768.png)
![2-(4-Ethoxybenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2503769.png)
